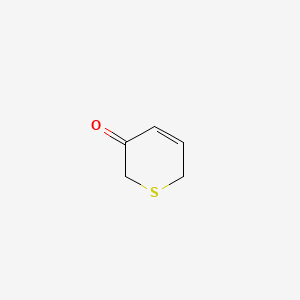
2H-Thiopyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-3(6H)-one is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with sulfur sources under acidic conditions. For example, the reaction of 1,3-diketones with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2H-Thiopyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiopyran derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .
Scientific Research Applications
2H-Thiopyran-3(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-3(6H)-one and its derivatives often involves interaction with biological macromolecules. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
2H-Thiopyran-3,5(4H,6H)-dione: Another thiopyran derivative with similar chemical properties but different reactivity due to the presence of additional carbonyl groups.
2H-Thiopyran-3-carboxaldehyde: This compound has an aldehyde functional group, which imparts different reactivity and applications.
Uniqueness: 2H-Thiopyran-3(6H)-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29431-30-9 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
2H-thiopyran-5-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 |
InChI Key |
LFRAZHPZBTYCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
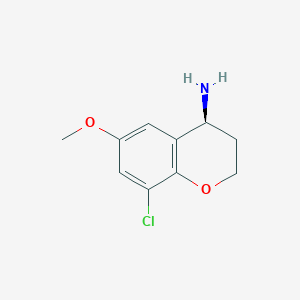
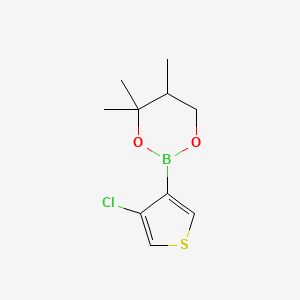
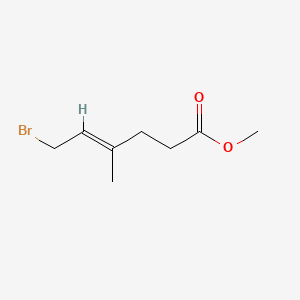
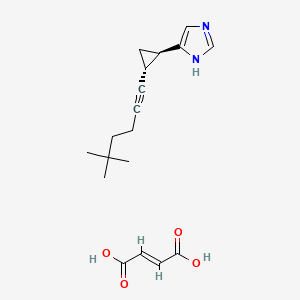
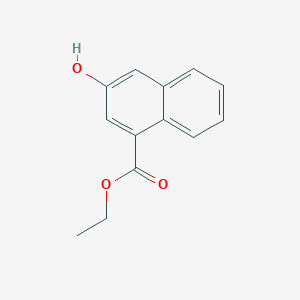
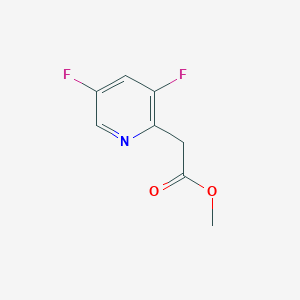
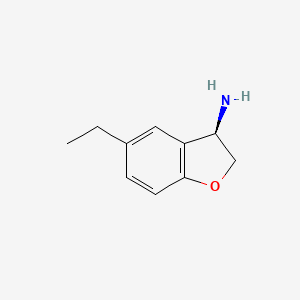
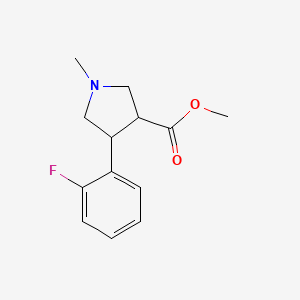
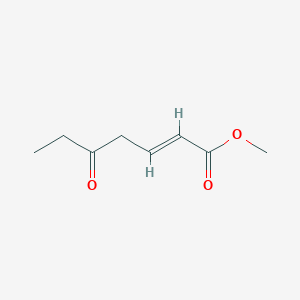
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
